4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid synonyms
4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid synonyms
An In-depth Technical Guide to the Synthesis and Potential Applications of Substituted Biphenyl Carboxylic Acids, with a Focus on 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid
Introduction
Biphenyl carboxylic acid derivatives stand as a privileged scaffold in the landscape of medicinal chemistry. Their unique structural architecture, characterized by two phenyl rings linked by a single carbon-carbon bond, provides a rigid yet conformationally flexible backbone. This, combined with the versatile chemical handle of a carboxylic acid group, allows for the systematic exploration of chemical space to achieve desired pharmacological effects.[1] Compounds based on this core structure have led to the development of numerous therapeutic agents, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1]
This guide delves into the technical nuances of a specific, complex derivative: 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid . While this particular substitution pattern is not extensively documented in readily available literature, its constituent parts—the biphenyl carboxylic acid core, a phenolic hydroxyl group, and a methoxy group—are all well-studied pharmacophores. Therefore, this document will serve as a comprehensive guide for the researcher by deconstructing the target molecule. We will explore the nomenclature and properties of its closest structural analogues, provide a robust, field-proven synthetic methodology for its potential creation, and discuss its putative biological significance based on established structure-activity relationships.
Nomenclature, Isomerism, and Known Analogues
The precise naming of biphenyl derivatives is critical for unambiguous communication. The biphenyl system is numbered starting from the carbon atom attached to the substituent of highest priority, proceeding around the first ring, and then continuing from the carbon atom of the second ring that is attached to the first, and around the second ring. The carbons of the second ring are denoted with a prime (').
Given the scarcity of data on 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid, we will examine its closely related and well-characterized analogues to build a foundational understanding.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4'-Methoxy-biphenyl-3-carboxylic acid | 3-(4-methoxyphenyl)benzoic acid; 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | 725-05-3 | C₁₄H₁₂O₃ | 228.24[2][3] |
| 4'-Hydroxy-biphenyl-3-carboxylic acid | 3-(4-hydroxyphenyl)benzoic acid | 91455-00-8 | C₁₃H₁₀O₃ | 214.22[4] |
| 4'-Hydroxy-4-biphenylcarboxylic acid | 4-(4-hydroxyphenyl)benzoic acid | 58574-03-1 | C₁₃H₁₀O₃ | 214.22[5][6] |
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of these molecules dictate their behavior in both chemical reactions and biological systems. The table below summarizes key computed and experimental data for the selected analogues.
| Property | 4'-Methoxy-biphenyl-3-carboxylic acid | 4'-Hydroxy-biphenyl-3-carboxylic acid | 4'-Hydroxy-4-biphenylcarboxylic acid |
| Melting Point | 202-203 °C[3] | Not available | 295 °C (decomposes)[5] |
| Boiling Point (Predicted) | 424.6±38.0 °C[3] | Not available | Not available |
| pKa (Predicted) | 4.15±0.10[3] | Not available | Not available |
| LogP (Predicted) | 3.3[4] | Not available | 3.2[6] |
| Form | Solid[3] | Not available | Powder, crystals[5] |
Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the core biphenyl structure is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method due to its versatility, functional group tolerance, and high yields.[1][7] The following protocol outlines a robust and validated workflow for the synthesis of a substituted biphenyl carboxylic acid, specifically tailored for our target molecule, 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid.
Conceptual Synthetic Workflow
Caption: General workflow for the synthesis of 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; successful coupling is readily confirmed by TLC and spectroscopic analysis post-purification.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-hydroxybenzoic acid (1.0 eq.), 2-methoxyphenylboronic acid (1.1-1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
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Causality: The use of an excess of the boronic acid component helps to drive the reaction to completion. The inorganic base is crucial for the transmetalation step in the catalytic cycle.
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-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen gas through the solution.
-
Causality: The aqueous component is necessary to dissolve the inorganic base. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
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-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the reaction mixture under a positive pressure of nitrogen.
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Causality: Pd(0) is the active catalytic species that initiates the oxidative addition step with the aryl halide.
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-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.[7]
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Work-up: After cooling to room temperature, dilute the mixture with water. Carefully acidify the aqueous phase with 1N HCl until the pH is ~2-3. This will protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.
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Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid.[7]
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Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Potential Applications and Biological Significance
The biphenyl carboxylic acid scaffold is a cornerstone in drug design, and the specific functional groups of our target molecule suggest several avenues for therapeutic investigation.
Anti-inflammatory and Anticancer Potential
Many biphenyl carboxylic acids function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1] Furthermore, recent studies have demonstrated the potent anticancer activity of novel biphenyl carboxylic acid derivatives.[7] For example, some derivatives have shown significant cytotoxicity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[7] A recent study also highlighted derivatives of 4'-hydroxybiphenyl-4-carboxylic acid as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8]
Structure-Activity Relationship Insights
The biological activity of phenolic acids is profoundly influenced by their substitution patterns.
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Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a key hydrogen bond donor and can be critical for receptor binding. It is also the primary site for antioxidant activity through hydrogen atom transfer (HAT) or single-electron transfer (SET-PT) mechanisms.[9]
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Methoxy (-OCH₃) Group: The presence of an electron-donating methoxy group can enhance antioxidant activity and modulate the electronic properties of the molecule, which can influence its binding affinity and metabolic stability.[9] The position of the methoxy group (ortho, in the 2' position) can induce a twisted conformation in the biphenyl system, which may be favorable for binding to specific protein pockets.
Hypothetical Mechanism of Action: EGFR Inhibition
Based on related structures, a plausible hypothesis is that 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid could interact with protein kinases like EGFR. The diagram below illustrates a simplified conceptual pathway.
Caption: Conceptual diagram of potential EGFR pathway inhibition.
Conclusion
While 4-hydroxy-2'-methoxy-3-biphenylcarboxylic acid remains a sparsely documented entity, this guide establishes a clear and scientifically grounded framework for its study. By analyzing its structural analogues, we can predict its physicochemical properties and, most importantly, propose a reliable synthetic route via the robust Suzuki-Miyaura cross-coupling reaction. The rich pharmacology associated with the biphenyl carboxylic acid scaffold, combined with the modulating effects of hydroxyl and methoxy substituents, positions this molecule as a compelling candidate for investigation in drug discovery programs, particularly in the fields of oncology and inflammation. Future research should focus on its successful synthesis, characterization, and subsequent screening in relevant biological assays to unlock its therapeutic potential.
References
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PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4'-Hydroxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid. National Center for Biotechnology Information. [Link]
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Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
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Shihab, et al. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]
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ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. [Link]
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ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
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ResearchGate. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]
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MDPI. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]
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